methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a cyclopenta[b]thiophene ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxyphenyl Group: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl group.
Cyclopenta[b]thiophene Ring Formation: The cyclopenta[b]thiophene ring is synthesized through a series of cyclization reactions involving thiophene derivatives.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: A related compound with a similar methoxyphenyl group but lacking the cyclopenta[b]thiophene ring.
Methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Another similar compound with a tetrahydro-1-benzothiophene ring instead of the cyclopenta[b]thiophene ring.
Uniqueness
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a thiophene ring and a methoxyphenyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21NO4S
- Molecular Weight : 407.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, leading to significant biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit enoyl-acyl carrier protein reductase, a key enzyme in fatty acid synthesis. This inhibition can lead to altered lipid metabolism and cellular signaling pathways.
- Gene Expression Modulation : It can influence gene expression patterns, resulting in changes in cellular functions and metabolic processes. For instance, its effects on the MAPK/ERK signaling pathway have been documented, which is crucial for cell proliferation and differentiation.
Biological Activities
This compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have demonstrated its potential as an antitumor agent. For example, in vitro assays showed that the compound effectively induced apoptosis in cancer cell lines such as MCF-7 (breast cancer), with IC50 values ranging from 23.2 μM to 49.9 μM . Flow cytometry analysis revealed that the compound caused G2/M phase cell-cycle arrest, indicating its role in inhibiting cancer cell proliferation .
Biological Activity | IC50 (μM) | Effect |
---|---|---|
Antitumor (MCF-7 cells) | 23.2 - 49.9 | Induces apoptosis |
Cell Cycle Arrest | - | G2/M phase arrest |
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating cytokine release and influencing immune cell activity.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Study on Antitumor Activity : In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction through mitochondrial pathways .
- Toxicology Assessments : High-dose studies revealed potential hepatotoxicity; however, lower doses were associated with beneficial metabolic modulation without significant adverse effects.
- Pharmacokinetics : Research into the pharmacokinetics of this compound has shown that it is stable under physiological conditions but may degrade over time, affecting its long-term efficacy.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-13-9-6-12(7-10-13)8-11-16(21)20-18-17(19(22)24-2)14-4-3-5-15(14)25-18/h6-11H,3-5H2,1-2H3,(H,20,21)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREFLTWXDHOILR-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.